2,5-Dichloro-4-methylthiophene-3-carboxylic acid
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Overview
Description
2,5-Dichloro-4-methylthiophene-3-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of chlorine and methyl groups, as well as a carboxylic acid function, suggests that this compound could have interesting chemical and physical properties, and potential applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves halogenation reactions. For instance, 2-Chloro-5-methylthiophene, a related compound, was synthesized through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in 73.96% . Although the specific synthesis of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid is not detailed in the provided papers, similar methods could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
Thiophene derivatives exhibit a range of molecular structures depending on their substitution patterns. For example, the crystal structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined using X-ray crystallography, showing intermolecular hydrogen bonds and C=H...O interactions . These structural features are important as they can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate was used to obtain methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which then reacted with alcohols to yield thiophene-2,4-diols . Additionally, 2-Chloro-4-(methylthio)butanoic acid, another thiophene-related compound, was shown to form reactive intermediates such as 1-methyl-2-thietaniumcarboxylic acid . These reactions highlight the reactivity of thiophene derivatives and their potential to form various products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their functional groups. For example, the acid dissociation constants of a bicyclic thiohydantoin fused to pyrrolidine compound were determined using potentiometric titration, indicating the presence of acidic groups such as NH and enol groups . These properties are crucial for understanding the behavior of the compound in different environments and its potential biological activity.
Scientific Research Applications
Synthesis of β-lactamase Inhibitors
3-Carboalkoxy-2,3-dihydrothiophenes, derived from thiophene-3-carboxylic acid or deconjugation of 2,5-dihydrothiophene-3-carboxylic acid, have been utilized in the synthesis of β-lactamase inhibitors. These compounds are generated through cycloaddition reactions with dichloroketene and hold potential in medical research as antibacterial agents (Lange et al., 1985).
Route to Thiotetronic and α-Halogenothiotetronic Acids
Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from methyl 3-hydroxythiophene-2-carboxylate, can add alcohols and yield thiophene-2,4-diols. These compounds provide a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which have implications in organic synthesis and potential medicinal applications (Corral & Lissavetzky, 1984).
Formation of Carbothioamides
The reaction of thiophene with isothiocyanates in the presence of aluminum chloride leads to the formation of N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophne-5-carboxylic acid. These compounds have potential applications in organic chemistry and pharmaceutical research (Jagodziński et al., 1986).
Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives
Microwave irradiation has been used to synthesize various 2-aminothiophene-3-carboxylic acid derivatives. These derivatives are efficiently transformed to thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, indicating potential in rapid synthesis methods for complex molecules (Hesse, Perspicace, & Kirsch, 2007).
Synthesis of Antithrombotic Agents
2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and showed good in vivo antithrombotic activity. These findings suggest potential in the development of new cardiovascular drugs (Babu et al., 2016).
Future Directions
Thiophene-based analogs, such as 2,5-Dichloro-4-methylthiophene-3-carboxylic acid, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .
Mechanism of Action
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a new carbon-carbon bond between two different organic groups, one of which is typically a boron compound .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of various organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid . These factors could include temperature, pH, and the presence of other compounds or enzymes.
properties
IUPAC Name |
2,5-dichloro-4-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-2-3(6(9)10)5(8)11-4(2)7/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXBZFCVCNOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methylthiophene-3-carboxylic acid | |
CAS RN |
189331-61-1 |
Source
|
Record name | 2,5-dichloro-4-methylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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